Bitopertin was initially investigated as a potential treatment for negative symptoms in schizophrenia, based on the hypothesis that NMDAR hypofunction contributes to these symptoms [, , , , , ]. While early clinical trials showed promise, larger Phase III trials did not demonstrate significant efficacy [, , , ]. Nonetheless, Bitopertin research has provided valuable insights into the role of the glutamatergic system, particularly GlyT1 and NMDARs, in schizophrenia.
Recent research has focused on Bitopertin's potential in treating EPP, a genetic disorder characterized by the accumulation of protoporphyrin IX (PPIX), leading to painful photosensitivity [, ]. By inhibiting GlyT1 in erythrocytes, Bitopertin reduces heme synthesis and subsequently PPIX levels [, , , , ]. Preliminary clinical trials have shown promising results with improved light tolerance in EPP patients [, , ].
Preclinical studies have demonstrated that Bitopertin can alleviate allodynia and hyperalgesia in animal models of neuropathic and inflammatory pain []. This effect is attributed to its ability to increase glycine levels in the spinal cord, enhancing inhibitory neurotransmission [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7